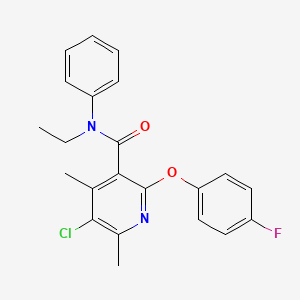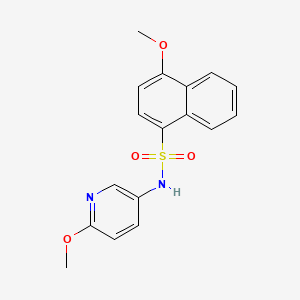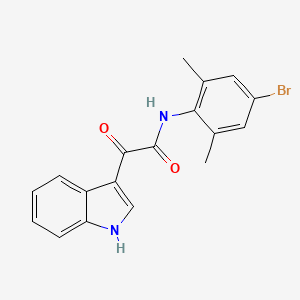![molecular formula C14H18F3N3O2 B15005658 2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15005658.png)
2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a methyl group and an acetamide moiety attached to a trifluoromethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the following steps:
Formation of the Piperazine Intermediate: The starting material, 4-methylpiperazine, is reacted with an appropriate acylating agent to form the intermediate 2-(4-methylpiperazin-1-yl)acetamide.
Introduction of the Trifluoromethoxyphenyl Group: The intermediate is then subjected to a nucleophilic aromatic substitution reaction with 4-(trifluoromethoxy)benzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-(4-Methylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylpiperazin-1-yl)ethan-1-amine: This compound shares the piperazine core but lacks the trifluoromethoxyphenyl group.
2-(4-Methylpiperazin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine: Similar in structure but contains a pyrimidine ring instead of an acetamide moiety.
Uniqueness
2-(4-Methylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to the presence of both the piperazine ring and the trifluoromethoxyphenyl group, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H18F3N3O2 |
|---|---|
Poids moléculaire |
317.31 g/mol |
Nom IUPAC |
2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C14H18F3N3O2/c1-19-6-8-20(9-7-19)10-13(21)18-11-2-4-12(5-3-11)22-14(15,16)17/h2-5H,6-10H2,1H3,(H,18,21) |
Clé InChI |
YYAFRCSKJGUJBB-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propionic acid, 3-[(benzo[1,3]dioxol-5-ylmethyl)amino]-3-(2-chlorophenyl)-, ethyl ester](/img/structure/B15005582.png)
![4-[(5-bromo-3-chloro-2-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B15005584.png)
amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B15005590.png)


![2-[(1E)-prop-1-en-1-yl]-2-(prop-2-en-1-yl)piperidine](/img/structure/B15005602.png)
![2-(quinolin-7-yl)-3-[3-(trifluoromethyl)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B15005616.png)
![methyl 4-(4-chlorophenyl)-9-methyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate](/img/structure/B15005617.png)
![Ethyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15005624.png)

![4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol](/img/structure/B15005630.png)
![N-[2-(4-chlorophenoxy)ethyl]-7-[(phenylsulfonyl)amino]heptanamide](/img/structure/B15005645.png)
![3-[9-(3,5-dichloro-4-propoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]propanoic acid](/img/structure/B15005648.png)
![4-hydroxy-1-(4-methoxyphenyl)-7-(thiophen-2-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B15005656.png)
